REACTION_CXSMILES
|
[O-:1][W:2]([O-])(=O)=O.[Na+].[Na+].[P:8](=O)(O)(O)[OH:9]>O>[OH2:1].[OH2:9].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[PH3:8].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2] |f:0.1.2,5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36.37.38.39.40.41.42.43.44.45.46.47.48.49.50.51.52.53.54.55.56.57|
|
Name
|
sodium tungstate
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Li2SO4.H2O
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
diluted to 100 cc
|
Type
|
ADDITION
|
Details
|
mixed well
|
Type
|
CUSTOM
|
Details
|
prepared
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.P.[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |